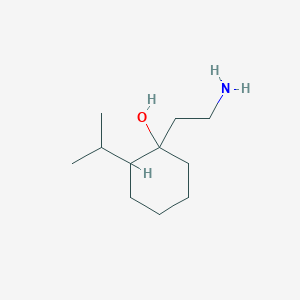![molecular formula C9H12ClNS B13207721 2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole](/img/structure/B13207721.png)
2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole is a complex organic compound that features a cyclopropyl group, a thiazole ring, and a chloromethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole typically involves multiple steps. One common approach is to start with the cyclopropylmethyl chloride, which undergoes a series of reactions to introduce the thiazole ring and the chloromethyl group. The reaction conditions often include the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process might include purification steps such as distillation or chromatography to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the chloromethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce an azide or another functional group.
Aplicaciones Científicas De Investigación
2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism by which 2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can introduce strain into the molecule, making it more reactive. The thiazole ring can participate in various chemical interactions, potentially affecting biological pathways or enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethyl chloride: Shares the cyclopropyl and chloromethyl groups but lacks the thiazole ring.
4-Methylthiazole: Contains the thiazole ring but lacks the cyclopropyl and chloromethyl groups.
Uniqueness
2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both the cyclopropyl group and the thiazole ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H12ClNS |
|---|---|
Peso molecular |
201.72 g/mol |
Nombre IUPAC |
2-[[1-(chloromethyl)cyclopropyl]methyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H12ClNS/c1-7-5-12-8(11-7)4-9(6-10)2-3-9/h5H,2-4,6H2,1H3 |
Clave InChI |
WPFMMBANVBTJEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)CC2(CC2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


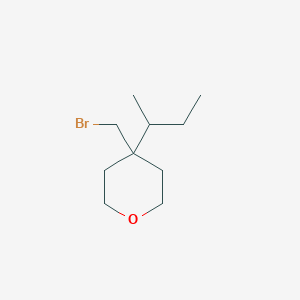
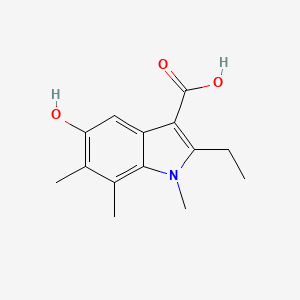
![2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13207643.png)
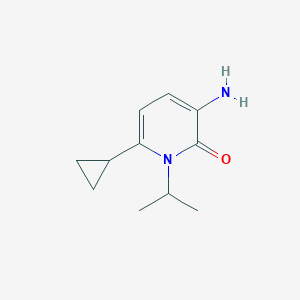
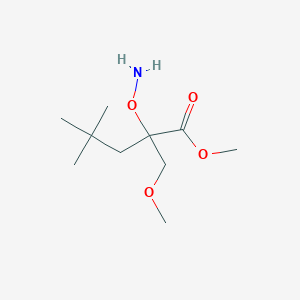
![2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13207673.png)
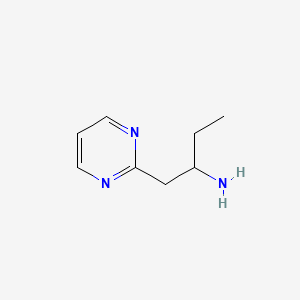
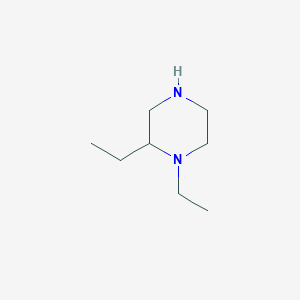

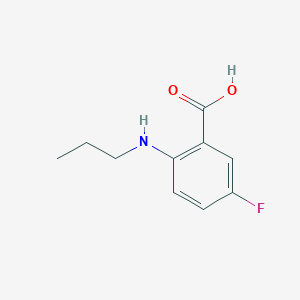
![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13207710.png)
![4-[2,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13207712.png)
![5-(Carboxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13207719.png)
